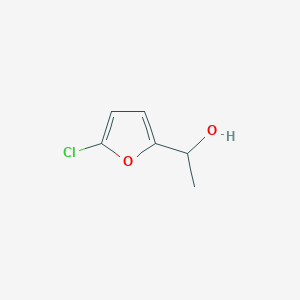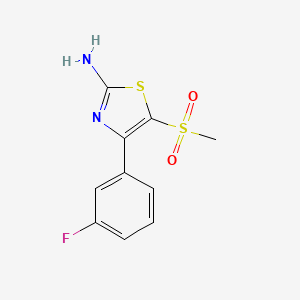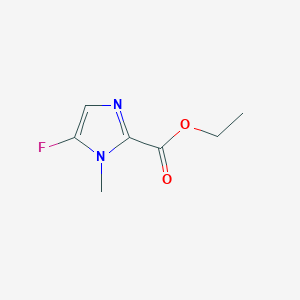
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 1st position, and an ethyl ester group at the 2nd position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorinated precursor with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles can be used in the presence of catalysts like palladium or nickel.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Applications De Recherche Scientifique
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the imidazole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl 5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-1H-imidazole-5-carboxylate: Similar structure but with different substitution patterns.
Methyl 5-fluoro-1H-imidazole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Fluoro-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their functional groups and substitution patterns.
Propriétés
Formule moléculaire |
C7H9FN2O2 |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
ethyl 5-fluoro-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3H2,1-2H3 |
Clé InChI |
WASLLTIPHSNVDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C(N1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Methoxyphenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11791564.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
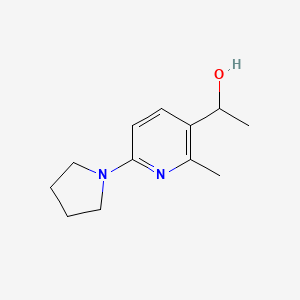
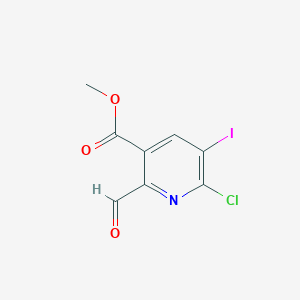


![Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate](/img/structure/B11791620.png)

![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)
